Cas no 1798638-70-6 (2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide)
![2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1798638-70-6x500.png)
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide 化学的及び物理的性質
名前と識別子
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- 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
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- インチ: 1S/C20H20N4O4S2/c25-19(13-28-18-9-10-21-17-4-2-1-3-16(17)18)23-14-5-7-15(8-6-14)30(26,27)24-20-22-11-12-29-20/h5-12H,1-4,13H2,(H,22,24)(H,23,25)
- InChIKey: OUYUAEULHKUDEL-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(S(NC2=NC=CS2)(=O)=O)C=C1)(=O)COC1=C2C(=NC=C1)CCCC2
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6493-1107-20mg |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-20μmol |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-10μmol |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-5μmol |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-2mg |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-5mg |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-25mg |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-1mg |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-10mg |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6493-1107-2μmol |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
1798638-70-6 | 2μmol |
$57.0 | 2023-09-08 |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamideに関する追加情報
Introduction to 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide (CAS No. 1798638-70-6)
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide (CAS No. 1798638-70-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric units, making it a promising candidate for drug discovery and development. The presence of a tetrahydroquinoline moiety linked to a phenyl ring via an oxygen atom, and the incorporation of a thiazole sulfamoyl group on the phenyl ring, contributes to its complex chemical profile and functional diversity.
The tetrahydroquinoline scaffold is well-known for its utility in medicinal chemistry, particularly in the design of bioactive molecules targeting various therapeutic areas. Its ability to interact with biological macromolecules such as proteins and enzymes makes it a valuable component in drug design. In contrast, the thiazole sulfamoyl moiety introduces a polar and charged functional group, which can enhance solubility and binding affinity. This combination of structural elements suggests that 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide may exhibit multiple modes of action, making it a versatile tool for investigating biological pathways and developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The structural features of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide have been analyzed using various software tools to identify potential binding interactions with target proteins. These studies indicate that the compound may interact with enzymes involved in inflammatory pathways and signal transduction processes. Such interactions are critical for understanding the mechanisms of diseases and developing targeted therapies.
The synthesis of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide presents several challenges due to its complex architecture. However, modern synthetic methodologies have made significant progress in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been employed to construct the key functional groups efficiently. The optimization of these synthetic routes has enabled researchers to produce high-purity samples suitable for biological evaluation.
In vitro studies have begun to reveal the potential pharmacological properties of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide. Initial experiments suggest that the compound exhibits moderate activity against certain enzymatic targets relevant to cancer and inflammation. The tetrahydroquinoline moiety appears to contribute to binding affinity by forming hydrogen bonds with polar residues in the active site of target enzymes. Meanwhile, the thiazole sulfamoyl group may enhance interactions through electrostatic or dipole-dipole forces.
The integration of structural biology techniques has further enhanced our understanding of how 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide interacts with biological targets at the molecular level. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the three-dimensional structure of complexes formed between this compound and its target proteins. These structural insights have provided valuable information for designing analogs with improved potency and selectivity.
The future development of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide as a therapeutic agent will likely involve interdisciplinary approaches combining synthetic chemistry with pharmacology and computational modeling. By leveraging these technologies, researchers aim to identify novel derivatives with enhanced pharmacological profiles suitable for clinical applications. Additionally,the exploration of this compound’s potential in combination therapies may open new avenues for treating complex diseases.
As our understanding of disease mechanisms continues to evolve,the demand for innovative molecular tools like CAS No 1798638-70-6 will grow exponentially。 Its unique structural features make it a valuable asset in the quest for new treatments, offering hope for patients suffering from various conditions where current therapies are limited or inadequate。 The continued investigation into this compound’s properties will undoubtedly contribute significantly to advancements in medicinal chemistry and drug discovery。
1798638-70-6 (2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide) 関連製品
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